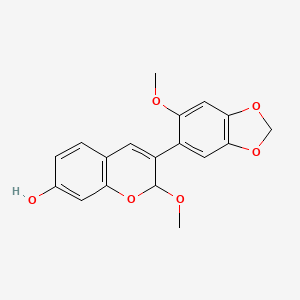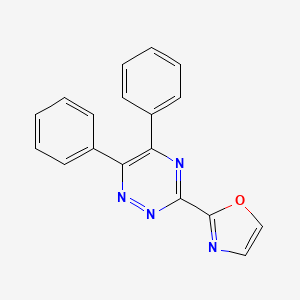
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features both oxazole and triazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the formation of the oxazole ring followed by the triazine ring. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form the oxazole ring, followed by cyclization with hydrazine hydrate to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole and triazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole and triazine products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve heating and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole and triazine N-oxides, while reduction can yield reduced oxazole and triazine derivatives .
Scientific Research Applications
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can modulate the activity of various intracellular kinases, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which play roles in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of oxazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
602279-33-4 |
|---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H12N4O/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-22-17(20-15)18-19-11-12-23-18/h1-12H |
InChI Key |
LVQZUQPYMAPPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)
![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
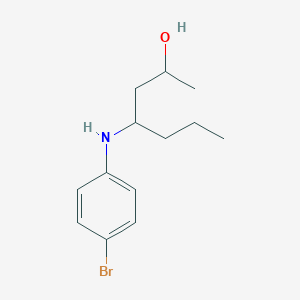
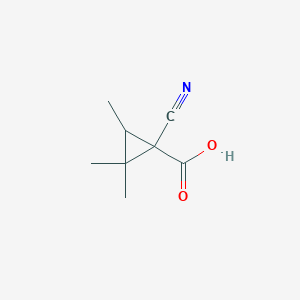

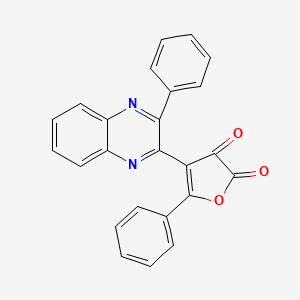
![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

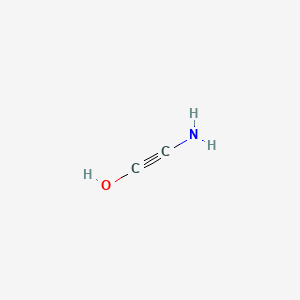

![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
